molecular formula C9H12ClN3O B12808668 N-(2-Chloroethyl)-N'-(3-methyl-2-pyridinyl)urea CAS No. 93701-49-6

N-(2-Chloroethyl)-N'-(3-methyl-2-pyridinyl)urea

Cat. No.: B12808668
CAS No.: 93701-49-6
M. Wt: 213.66 g/mol
InChI Key: GYGXUNVHOTUGFF-UHFFFAOYSA-N
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Description

N-(2-Chloroethyl)-N’-(3-methyl-2-pyridinyl)urea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloroethyl)-N’-(3-methyl-2-pyridinyl)urea typically involves the reaction of 2-chloroethylamine with 3-methyl-2-pyridinecarboxylic acid, followed by the formation of the urea derivative. The reaction conditions may include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of N-(2-Chloroethyl)-N’-(3-methyl-2-pyridinyl)urea may involve large-scale synthesis using continuous flow reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloroethyl)-N’-(3-methyl-2-pyridinyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions may occur, particularly at the chloroethyl group, using nucleophiles like thiols or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2-hydroxyethyl)-N’-(3-methyl-2-pyridinyl)urea, while substitution with a thiol could produce N-(2-mercaptoethyl)-N’-(3-methyl-2-pyridinyl)urea.

Scientific Research Applications

    Chemistry: As a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential, particularly in cancer research due to its ability to interact with DNA.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Chloroethyl)-N’-(3-methyl-2-pyridinyl)urea involves its interaction with specific molecular targets. In biological systems, it may act by alkylating DNA, leading to the inhibition of DNA replication and cell division. The pathways involved include the formation of DNA adducts and subsequent activation of cellular repair mechanisms.

Comparison with Similar Compounds

N-(2-Chloroethyl)-N’-(3-methyl-2-pyridinyl)urea can be compared with other urea derivatives, such as:

    N-(2-Chloroethyl)-N’-cyclohexylurea: Known for its use in herbicides.

    N-(2-Chloroethyl)-N’-phenylurea: Studied for its anticancer properties.

The uniqueness of N-(2-Chloroethyl)-N’-(3-methyl-2-pyridinyl)urea lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

93701-49-6

Molecular Formula

C9H12ClN3O

Molecular Weight

213.66 g/mol

IUPAC Name

1-(2-chloroethyl)-3-(3-methylpyridin-2-yl)urea

InChI

InChI=1S/C9H12ClN3O/c1-7-3-2-5-11-8(7)13-9(14)12-6-4-10/h2-3,5H,4,6H2,1H3,(H2,11,12,13,14)

InChI Key

GYGXUNVHOTUGFF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)NCCCl

Origin of Product

United States

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